Ethyl 2-sulfamoylpyridine-3-carboxylate
Overview
Description
Ethyl 2-sulfamoylpyridine-3-carboxylate is a chemical compound with the CAS Number: 247136-80-7 . It has a molecular weight of 230.24 and is typically available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 2-(aminosulfonyl)nicotinate . Its InChI code is 1S/C8H10N2O4S/c1-2-14-8(11)6-4-3-5-10-7(6)15(9,12)13/h3-5H,2H2,1H3,(H2,9,12,13) .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Crosslinking in Immunodiagnostic Applications
One notable application of ethyl-based carboxylate compounds is in the development of immunodiagnostic platforms. Specifically, the use of 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) demonstrates the effectiveness of ethyl-based compounds for crosslinking antibodies on amine-functionalized surfaces. This application enhances the cost-effectiveness and analytical performance of immunoassays on APTES-functionalized bioanalytical platforms, which are extensively used in biomedical diagnostics, biosensors, lab-on-a-chip, and point-of-care devices. The efficient crosslinking of antibodies by EDC to APTES-functionalized platforms indicates the critical role of ethyl-based carboxylates in improving the performance of diagnostic assays (Vashist, 2012).
Synthetic Chemistry and Catalysis
Ethyl-based carboxylates also play a crucial role in synthetic chemistry, particularly in catalysis and the synthesis of complex organic compounds. For example, ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in [4 + 2] annulation reactions with N-tosylimines in the presence of an organic phosphine catalyst. This process leads to the efficient and regioselective formation of highly functionalized tetrahydropyridines, illustrating the utility of ethyl-based carboxylates in organic synthesis and catalytic processes (Zhu, Lan, & Kwon, 2003).
Corrosion Inhibition
Moreover, ethyl-based carboxylates have been investigated for their potential in corrosion inhibition. Specifically, derivatives such as ethyl 2-amino-4-(4-hydroxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate show promising results in mitigating acid corrosion of metals. These compounds function as mixed-type inhibitors, suggesting their adsorption on metal surfaces as the primary mechanism of action. Such applications highlight the versatility of ethyl-based carboxylates in addressing industrial challenges, including the protection of metals from corrosive environments (Saranya et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-sulfamoylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-2-14-8(11)6-4-3-5-10-7(6)15(9,12)13/h3-5H,2H2,1H3,(H2,9,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKDDCARPSGZBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.